molecular formula C6H9N3 B175215 3,6-Dimethylpyrazin-2-amine CAS No. 13134-38-8

3,6-Dimethylpyrazin-2-amine

Cat. No.: B175215
CAS No.: 13134-38-8
M. Wt: 123.16 g/mol
InChI Key: HYZYHVUIWRRMEZ-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazin-2-amine is a heterocyclic organic compound belonging to the pyrazine family. It contains two nitrogen atoms in its ring structure and has the molecular formula C6H9N3. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethylpyrazin-2-amine can be synthesized through various methods. One common method involves the reaction of 2,5-dimethylpyrazine with sodium amide in N,N-dimethylaniline at elevated temperatures. The reaction mixture is heated to 170°C, and sodium amide is added in portions. The mixture is then stirred at 170°C for one hour, and the solvent is removed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted pyrazine compounds .

Scientific Research Applications

3,6-Dimethylpyrazin-2-amine has several scientific research applications, including:

    Prebiotic Chemistry: It is used in studies related to the origin of life, particularly in the synthesis of primitive replicating molecules.

    Coordination Chemistry: This compound serves as a ligand in the formation of complex compounds with unique structures, such as bis(pyrazolato)-bridged tetrahalogenido dizinc(II) anions.

    Material Science:

Mechanism of Action

The mechanism by which 3,6-dimethylpyrazin-2-amine exerts its effects is not fully understood. it is known to participate in nucleophilic substitution reactions, contributing to the formation of complex compounds. The molecular targets and pathways involved in these reactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,6-dimethylpyrazine
  • 3-Chloropyrazin-2-amine
  • 5-Aminopyrazine-2-carbonitrile
  • 5-Methoxypyrazine-2-carboxylic acid
  • 3-Iodopyrazine-2-carboxylic acid

Uniqueness

3,6-Dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex heterocyclic systems and coordination compounds .

Properties

IUPAC Name

3,6-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZYHVUIWRRMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532788
Record name 3,6-Dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13134-38-8
Record name 3,6-Dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13134-38-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-hydrazino-2,5-dimethylpyrazine (2.00 g, 14.5 mmol) from Step A in 75 mL of water was added approximately 1 g (wet) Raney Ni, 50% slurry in water. After stirring at reflux for 2 h, the reaction mixture was filtered hot through Celite, and subsequently washed with hot water, followed by dichloromethane. The concentrated residues were suspended in ethylenediamine and heated at 50° C. for 30 min with stirring. Concentration followed by purification by flash chromatography (silica gel, 50% ethyl acetate/hexane) yielded the title compound. LC/MS 124 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Ammonia in water (3 mL, 48.5 mmol) was added to 3-chloro-2,5-dimethylpyrazine (0.121 mL, 1 mmol) and the mixture heated by microwaves to 165° C. for 7 hours. Following LCMS analysis, the reaction was then reheated to 165° C. for a further 16 hours, by microwaves. After cooling, the solvent was removed under a stream of nitrogen and the crude redissolved in dichloromethane (20 mL). Water (25 mL) was added and the mixture basified to pH14 using sodium hydroxide solution (18 N). The organic layer was removed and the aqueous layer extracted with dichloromethane (5×25 mL). The organic phases were combined and dried using a hydrophobic frit, then evaporated in vacuo to give the title product (109 mg). This was used directly in the next step with no further purification. LCMS (2 min, high pH) Rt 0.47 min, m/z (ES+) 124 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.121 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2,5-dimethylpyrazine (14 g, 0.13 mol) in N,N-dimethylaniline (50 mL) was heated to 170° C. and NaNH2 (22 g, 0.56 mol) was added in portions. The reaction mixture was stirred at 170° C. for 1 h, and the solvent was removed. The product was purified by column chromatography to give 3,6-dimethylpyrazin-2-amine as a brown solid (1.6 g). MS (ESI): m/z 124 [M+H]+.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 100 mL autoclave vessel was charged with 3-chloro-2,5-dimethylpyrazine (25.0 g, 176 mmol), NH3 (aq. 25˜28% w/w, 80 mL) and Cu powder (1.69 g, 26.4 mmol) and the autoclave vessel was sealed. The resulting mixture was heated to 150° C. and stirred vigorously for 48 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was diluted with brine (100 mL) and extracted with EtOAc (4×100 mL). The combined extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was washed with PE to render the title compound as a light yellow solid (17.6 g, yield 81%). ESI MS: m/z 124 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
81%

Synthesis routes and methods V

Procedure details

To a stirred solution of 3-azido-2,5-dimethyl pyrazine (100 mg; 0.66 mmol) in methanol (800 μL) was added 12N HCl (100 μL) and tin chloride dihydrate (149 mg; 0.66 mmol). The reaction was heated to 60° C. and stirred for 12 hours. The reaction was cooled to room temperature, diluted with 50 mL of ethyl acetate and washed with aqueous 10% sodium carbonate (1×50 mL), brine (50 mL), then dried (MgSO4) and filtered. The material was purified using a biotage 12i cartridge eluting with ethyl acetate to yield an off white solid (38% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
800 μL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
38%

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